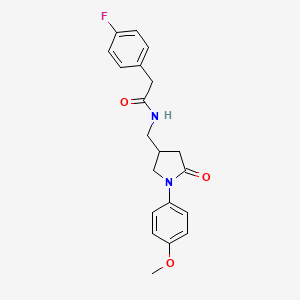

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

描述

The compound 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a substituted acetamide featuring a 4-fluorophenyl group attached to the acetamide backbone and a 5-oxopyrrolidin-3-ylmethyl moiety substituted with a 4-methoxyphenyl group. Acetamides are widely studied for their structural versatility and pharmacological relevance, particularly as analogs of benzylpenicillin and ligands in coordination chemistry . The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the methoxy group may modulate electronic effects and receptor interactions.

属性

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-26-18-8-6-17(7-9-18)23-13-15(11-20(23)25)12-22-19(24)10-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWOPMBSDOTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound is characterized by its unique structure, which includes a pyrrolidine moiety and a fluorophenyl group, suggesting potential interactions with various biological targets. Understanding its biological activity is crucial for its development as a therapeutic agent.

2. Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The synthetic route may include:

- Formation of the pyrrolidine ring : This step often involves cyclization reactions that introduce the oxopyrrolidine structure.

- Acylation : The introduction of the acetamide group can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.

- Final purification : The product is usually purified by recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide may involve several mechanisms:

- Dopamine Transporter Inhibition : Similar compounds have shown potential as inhibitors of the dopamine transporter (DAT), which plays a critical role in neuropharmacology, particularly in the context of psychostimulant abuse and neurological disorders .

3.2 Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the compound's efficacy. Research indicates that modifications to the fluorophenyl and methoxyphenyl groups can significantly affect binding affinity and selectivity for DAT and other receptors.

| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | σ1R Binding Affinity (Ki, nM) |

|---|---|---|---|

| 2-(4-fluorophenyl)-N-acetamide | TBD | TBD | TBD |

| Bis(4-fluorophenyl)methylsulfinyl series | 23 | TBD | TBD |

3.3 Case Studies

Several studies have investigated compounds structurally similar to this compound:

- Dopamine Transporter Inhibition : A study demonstrated that compounds with similar structures exhibited promising DAT inhibition, leading to reduced reinforcing effects of cocaine in rat models .

- Behavioral Studies : In behavioral assays, compounds targeting DAT showed significant effects on reducing psychostimulant behaviors without inducing psychostimulant effects themselves, indicating a potential therapeutic window for treating addiction .

4. Conclusion

The compound This compound exhibits promising biological activity, particularly as a dopamine transporter inhibitor. Ongoing research into its SAR and biological mechanisms will be critical for developing effective therapeutic agents based on this scaffold.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group offers improved metabolic stability compared to chlorophenyl analogs (), which are often associated with insecticidal activity.

- Pyrrolidinone vs.

- Methoxy Substitution: The 4-methoxyphenyl group may enhance solubility and π-stacking interactions compared to non-polar substituents like chlorine ().

Pharmacological Implications

- Fluorophenyl-Containing Compounds : Fluorine’s electronegativity enhances binding to aromatic residues in enzymes (e.g., kinases) and improves blood-brain barrier penetration, suggesting CNS applications for the target compound ().

- Methoxyphenyl-Pyrrolidinone Hybrid: The combination of methoxy and pyrrolidinone groups may target serotonin or dopamine receptors, differentiating it from dichlorophenyl analogs () linked to antibiotic scaffolds.

Crystallographic and Conformational Insights

- Dihedral Angles: In dichlorophenyl analogs (), dihedral angles between aromatic and heterocyclic rings (44.5°–77.5°) influence dimerization via N–H···O hydrogen bonds. The target compound’s pyrrolidinone ring may adopt similar planar amide conformations but with distinct packing due to methoxy substituents.

- Hydrogen Bonding: The 5-oxopyrrolidinone oxygen could act as a hydrogen-bond acceptor, unlike sulfur-containing triazole analogs (), which may prioritize hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。